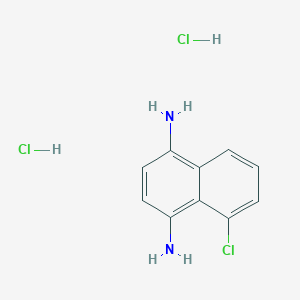

![molecular formula C29H29ClN4O3 B3018201 3-(3-{[4-(5-氯-2-甲基苯基)哌嗪-1-基]羰基}苯基)-2-甲基-2,3,5,6-四氢-4H-2,6-甲烷-1,3,5-苯并二氮杂卓-4-酮 CAS No. 901264-72-0](/img/structure/B3018201.png)

3-(3-{[4-(5-氯-2-甲基苯基)哌嗪-1-基]羰基}苯基)-2-甲基-2,3,5,6-四氢-4H-2,6-甲烷-1,3,5-苯并二氮杂卓-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

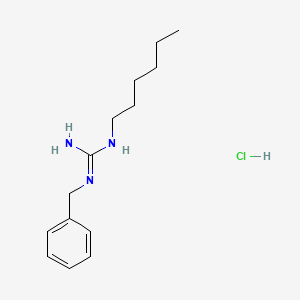

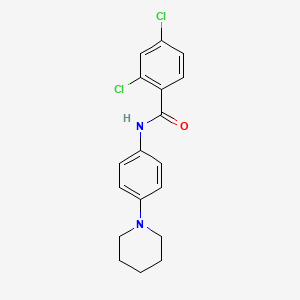

The compound "3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one" is a complex molecule that may be related to the piperazine class of compounds, which are known for their central nervous system activity and potential as receptor antagonists. Piperazine derivatives have been studied for their affinity to 5-HT1A and 5-HT2 receptors, which are implicated in various neurological functions and disorders .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, as seen in the creation of triazole derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be employed, involving multiple steps and the use of different chemical reagents to introduce the various functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms opposite each other. The structure-activity relationship studies indicate that the substitution pattern on the piperazine ring and the nature of the terminal groups significantly influence the biological activity of these compounds . The compound likely has a complex structure with multiple rings and functional groups, contributing to its potential biological activity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including alkylation, acylation, and the formation of Schiff bases, as seen in the synthesis of triazole derivatives . These reactions are crucial for modifying the chemical structure and, consequently, the biological activity of the compounds. The specific chemical reactions that the compound "3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one" undergoes would depend on its functional groups and the desired modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of a benzotriazole moiety has been shown to contribute to the receptor affinity of piperazine compounds . The antioxidant activity of piperazine derivatives containing an oxadiazole ring has also been demonstrated, suggesting that the presence of such rings can impart significant free radical scavenging properties . The antimicrobial activities of triazole derivatives further illustrate the diverse biological properties that can be achieved through structural modifications of piperazine compounds .

科学研究应用

合成技术和化学表征

科学研究已经开发了多种具有结构相似性的化合物的合成技术,强调了具有潜在生物活性的新衍生物的创造。例如,新的合成方法包括酯乙氧羰基腙与伯胺缩合,以产生具有抗菌活性的各种衍生物 (H. Bektaş 等,2010)。另一项研究重点是合成连接哌嗪的咔唑衍生物并评估其抗菌和抗癌活性 (D. Sharma 等,2014)。这些方法说明了该化合物在合成具有潜在治疗应用的新化学实体中的相关性。

生物学评估

对类似化合物的生物学评估的研究已经确定了各种生物学活性,包括抗菌和抗癌特性。例如,已经合成并评估了新的吡啶衍生物的抗菌活性,展示了此类化合物在开发新的抗菌剂中的潜力 (N. Patel 等,2011)。此外,具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物已证明是有效的细菌生物膜和 MurB 抑制剂,表明它们在解决细菌耐药性方面具有重要意义 (Ahmed E. M. Mekky 和 S. Sanad,2020)。

抗菌和抗癌活性

一些研究已经合成并测试了化合物的抗菌和抗癌活性。例如,衍生自诺氟沙星的杂化分子的微波辅助合成显示出优异的抗菌活性,证明了此类化合物的治疗潜力 (Meltem Menteşe 等,2013)。类似地,对掺杂非布司他的哌嗪的新型脲和硫脲衍生物进行了抗烟草花叶病毒和抗菌活性评估,突出了广泛的生物学应用 (R. C. Krishna Reddy 等,2013)。

属性

IUPAC Name |

10-[3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN4O3/c1-19-10-11-21(30)17-25(19)32-12-14-33(15-13-32)27(35)20-6-5-7-22(16-20)34-28(36)31-24-18-29(34,2)37-26-9-4-3-8-23(24)26/h3-11,16-17,24H,12-15,18H2,1-2H3,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYAULGODRVVKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C(=O)NC5CC4(OC6=CC=CC=C56)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-{3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

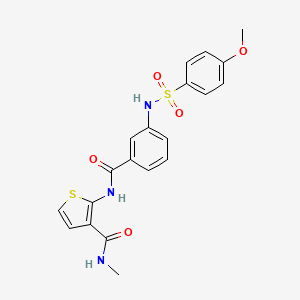

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)

![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B3018122.png)

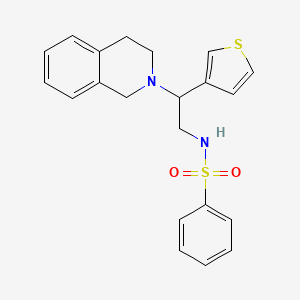

![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)

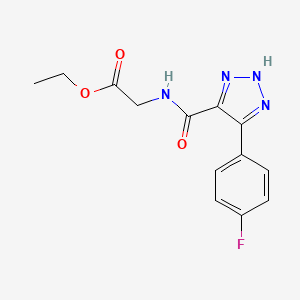

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)

![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)